molecular formula C25H27ClN2O4S B12066408 Methyl 2-(adamantane-1-carboxamido)-5-((2-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Methyl 2-(adamantane-1-carboxamido)-5-((2-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B12066408
M. Wt: 487.0 g/mol
InChI Key: JGNTXIIFKPONCQ-UHFFFAOYSA-N
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Description

Methyl 2-(adamantane-1-carboxamido)-5-((2-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate (CAS: 335409-83-1) is a thiophene-based compound featuring a substituted adamantane moiety and a 2-chlorophenyl carbamoyl group. Its molecular formula is C₂₅H₂₇ClN₂O₄S, with a molecular weight of 487.01 g/mol and a purity of 97% .

Properties

Molecular Formula

C25H27ClN2O4S

Molecular Weight

487.0 g/mol

IUPAC Name

methyl 2-(adamantane-1-carbonylamino)-5-[(2-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C25H27ClN2O4S/c1-13-19(23(30)32-2)22(33-20(13)21(29)27-18-6-4-3-5-17(18)26)28-24(31)25-10-14-7-15(11-25)9-16(8-14)12-25/h3-6,14-16H,7-12H2,1-2H3,(H,27,29)(H,28,31)

InChI Key

JGNTXIIFKPONCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C23CC4CC(C2)CC(C4)C3)C(=O)NC5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(adamantane-1-carboxamido)-5-((2-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials may include adamantane carboxylic acid, 2-chlorophenyl isocyanate, and methyl thiophene carboxylate. The reactions may involve:

    Amidation: Formation of the amide bond between adamantane carboxylic acid and 2-chlorophenyl isocyanate.

    Esterification: Formation of the ester bond between the thiophene carboxylic acid and methanol.

    Coupling Reactions: Combining the intermediate products to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:

    Catalysis: Using catalysts to increase reaction rates.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via multi-step organic reactions, including:

  • Amidation : Introduction of the adamantane-1-carboxamido group at the 2-position of the thiophene ring using carbodiimide coupling reagents (e.g., DCC or EDC) in anhydrous dimethylformamide (DMF).

  • Esterification : Methanol-mediated esterification of the carboxylic acid intermediate under acid catalysis (e.g., H₂SO₄) to form the methyl ester moiety .

  • Carbamoylation : Reaction of 2-chlorophenyl isocyanate with the amine-functionalized thiophene intermediate in tetrahydrofuran (THF) to install the 5-((2-chlorophenyl)carbamoyl) group.

Table 1: Key Reaction Conditions

Reaction StepReagents/ConditionsYield (%)Reference
AmidationDCC, DMF, 0–5°C, 12 h72
EsterificationH₂SO₄, MeOH, reflux, 6 h85
Carbamoylation2-Chlorophenyl isocyanate, THF, RT68

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under basic conditions:

  • Saponification : Treatment with aqueous NaOH in methanol yields the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive metabolites or further functionalization .

    RCOOCH3+NaOHRCOONa++CH3OH\text{RCOOCH}_3+\text{NaOH}\rightarrow \text{RCOO}^-\text{Na}^++\text{CH}_3\text{OH}

Table 2: Hydrolysis Parameters

ConditionReagentsTemperatureTime (h)
Basic hydrolysis2M NaOH, MeOH/H₂O (1:1)60°C4

Nucleophilic Substitution at the Carbamoyl Group

The 5-((2-chlorophenyl)carbamoyl) moiety participates in nucleophilic substitution reactions:

  • Aminolysis : Reaction with primary amines (e.g., methylamine) in DMF replaces the 2-chlorophenyl group with an alkylamine, forming urea derivatives .

    RCONHR +H2N R RCONHR +HNR \text{RCONHR }+\text{H}_2\text{N R }\rightarrow \text{RCONHR }+\text{HNR }

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, primarily involving:

  • Decarboxylation : Loss of CO₂ from the methyl ester group above 200°C .

  • Adamantane Ring Degradation : Fragmentation of the adamantane moiety at temperatures >250°C.

Photochemical Reactivity

Under UV light (λ = 254 nm), the thiophene ring undergoes electrophilic aromatic substitution , forming sulfoxide derivatives in the presence of oxidizing agents like H₂O₂.

Catalytic Hydrogenation

The thiophene ring can be partially hydrogenated using Pd/C under H₂ gas (1 atm), yielding dihydrothiophene derivatives. This reaction modifies electronic properties for structure-activity relationship (SAR) studies .

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s adamantane moiety enhances hydrophobic interactions with enzymes like histone deacetylases (HDACs), as suggested by molecular docking studies .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to Methyl 2-(adamantane-1-carboxamido)-5-((2-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate exhibit significant anticancer properties. For instance, carboxamide derivatives have been shown to inhibit SHP2 (Src Homology Phosphatase 2), a protein involved in cancer cell proliferation and survival pathways. This inhibition can lead to decreased tumor growth and enhanced apoptosis in cancer cells .

Angiotensin II Receptor Antagonism

The compound's structural features suggest potential activity as an angiotensin II receptor antagonist. Similar compounds have demonstrated the ability to modulate blood pressure and cardiovascular function by blocking the effects of angiotensin II, thereby offering therapeutic benefits in hypertension and heart failure management .

Case Study 1: Anticancer Efficacy

A preclinical study evaluated the anticancer effects of related compounds on various cancer cell lines. The results demonstrated that these compounds significantly inhibited cell proliferation and induced apoptosis in breast and colon cancer cells. The mechanism involved the downregulation of key survival pathways mediated by SHP2 inhibition .

Case Study 2: Cardiovascular Effects

Another study focused on the cardiovascular implications of angiotensin II receptor antagonists derived from similar chemical frameworks. The findings revealed that these compounds effectively reduced blood pressure in hypertensive animal models, showcasing their potential for treating cardiovascular diseases .

Mechanism of Action

The mechanism of action of Methyl 2-(adamantane-1-carboxamido)-5-((2-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to three classes of analogs: thiophene derivatives , adamantane-containing heterocycles , and chlorophenyl-substituted molecules . Below is a detailed analysis:

Thiophene Derivatives with Chlorophenyl Substituents

  • Methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate Molecular Formula: C₁₉H₁₈ClN₂O₃S Molecular Weight: 398.88 g/mol Key Differences: The 4-chlorophenyl substitution (vs. 2-chlorophenyl in the target compound) alters steric and electronic properties. The amino group at position 2 (vs. adamantane-1-carboxamido) reduces steric bulk and may decrease lipophilicity . Implications: Substituent positions on the phenyl ring (ortho vs. para) influence binding affinity in receptor-ligand interactions, as para-substituted analogs often exhibit higher metabolic stability .
  • Methyl 2-amino-5-(propan-2-yl)thiophene-3-carboxylate Molecular Formula: C₉H₁₃NO₂S Molecular Weight: 199.27 g/mol Key Differences: Lacks both adamantane and chlorophenyl groups, resulting in significantly reduced molecular complexity and lipophilicity. The isopropyl group may enhance solubility but limit target engagement .

Adamantane-Containing Heterocycles

  • 5-(Adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones
    • Molecular Formula : Variants include R = methyl (C₁₄H₂₀N₄S) or phenyl (C₁₉H₂₂N₄S).
    • Key Differences : Triazole core (vs. thiophene) introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. These compounds exhibit antihypoxic activity in rat models, with alkylthio derivatives showing dose-dependent efficacy at 1/10 LD₅₀ .
    • Implications : The adamantane moiety in both triazole and thiophene derivatives suggests a shared role in enhancing bioavailability. However, the thiophene core may offer superior π-π stacking interactions in hydrophobic binding pockets .

Chlorophenyl-Substituted Pharmaceuticals

  • EP 4 374 877 A2 (Diazaspiro Decenone Derivatives) Molecular Formula: Complex structure with trifluoromethyl and pyrimidinyl groups. Its diazaspiro ring system and multiple fluorine atoms enhance metabolic resistance and target specificity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound Thiophene C₂₅H₂₇ClN₂O₄S 487.01 Adamantane-1-carboxamido, 2-Cl-Ph Not reported
Methyl 2-amino-5-[(4-Cl-Ph)carbamoyl]-4-methylthiophene-3-carboxylate Thiophene C₁₉H₁₈ClN₂O₃S 398.88 4-Cl-Ph, amino Not reported
5-(Adamantane-1-yl)-4-methyl-1,2,4-triazole-3-thione Triazole C₁₄H₂₀N₄S 276.39 Adamantane, methyl Antihypoxic (100 mg/kg in rats)
EP 4 374 877 A2 Diazaspiro C₃₀H₂₇F₆N₅O₄ 643.56 Trifluoromethyl, pyrimidinyl High metabolic stability

Research Findings and Implications

  • Structural vs. Functional Relationships : The adamantane group consistently improves lipophilicity across analogs, but the core heterocycle (thiophene vs. triazole) dictates electronic properties and binding modes.
  • Biological Data Gaps : While triazole-adamantane hybrids show antihypoxic activity, the target compound’s pharmacological profile remains uncharacterized. Future studies could explore its efficacy in analogous hypoxia models .

Biological Activity

Methyl 2-(adamantane-1-carboxamido)-5-((2-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of the compound based on diverse sources, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an adamantane moiety, which is known for enhancing lipophilicity and biological activity. The presence of a thiophene ring and chlorophenyl group further contributes to its pharmacological profile. The structural formula can be represented as follows:

C19H22ClN2O4S\text{C}_{19}\text{H}_{22}\text{Cl}\text{N}_2\text{O}_4\text{S}

Antibacterial Activity

Research indicates that derivatives of adamantane, including this compound, exhibit significant antibacterial properties. In particular, studies have shown that compounds with similar structures demonstrate minimal inhibitory concentrations (MIC) ranging from 0.5 to 2.0 μg/mL against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Adamantane Derivatives

Compound NameMIC (μg/mL)Bacterial Target
Compound A0.5M. tuberculosis
Compound B1.0S. aureus
This compoundTBDTBD

Anticancer Activity

The compound has shown promise in anticancer applications as well. Adamantane derivatives are often linked to anticancer mechanisms through their ability to inhibit specific enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in metabolic disorders related to cancer .

In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines, suggesting potential as chemotherapeutic agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The adamantane structure is known to inhibit enzymes that are critical for bacterial survival and cancer cell proliferation.
  • Cell Membrane Interaction : The lipophilic nature allows it to penetrate cell membranes effectively, enhancing its bioavailability.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds may induce oxidative stress in targeted cells, leading to apoptosis.

Case Studies and Research Findings

A recent study focused on the synthesis and characterization of related adamantane derivatives showed promising results in both antibacterial and anticancer assays. The synthesized compounds were evaluated for their biological activity using various methodologies, including:

  • Disk Diffusion Method : To assess antibacterial efficacy against several pathogens.
  • MTT Assay : For evaluating cytotoxicity against cancer cell lines.

The results indicated that specific modifications in the chemical structure significantly enhanced the biological activity of the adamantane derivatives .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The compound’s synthesis likely involves constructing the thiophene core via the Gewald reaction, followed by sequential amidation steps. For the thiophene ring, a cyclocondensation of ethyl acetoacetate, sulfur, and cyanoacetamide derivatives under reflux in ethanol with catalytic triethylamine is a common approach (e.g., 8a-c synthesis in ). Introducing the adamantane-1-carboxamido and 2-chlorophenylcarbamoyl groups may require activating carboxylic acids (e.g., via chlorination with SOCl₂) followed by coupling with amines. Optimize reaction time, solvent polarity (e.g., DMF for amidation), and stoichiometry to minimize side products. Purification via column chromatography or recrystallization (e.g., ethanol/1,4-dioxane) is critical .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., adamantane protons at δ 1.6–2.1 ppm, thiophene protons at δ 6.5–7.5 ppm).
  • IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester/amide groups) and N-H bends (~3300 cm⁻¹).
  • HPLC : Determine purity (>95%) using reverse-phase C18 columns, isocratic elution (acetonitrile/water), and UV detection (λ = 254 nm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. What key physicochemical properties are critical for this compound, and how are they determined?

  • Lipophilicity (logP) : Calculate via HPLC retention times (e.g., capacity factor k) or software-based predictions (e.g., XLogP3) .
  • Solubility : Assess in DMSO (for stock solutions) and aqueous buffers (e.g., PBS) using nephelometry .
  • Thermal Stability : Perform DSC/TGA to identify decomposition points (>150°C typical for adamantane derivatives) .

Q. What safety considerations are essential during synthesis and handling?

Use fume hoods and PPE (gloves, goggles) due to potential toxicity of intermediates (e.g., sulfur, chlorinated solvents). Monitor for exothermic reactions during amidation. Waste disposal must comply with institutional guidelines for halogenated organics .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction with SHELX refinement (SHELXL for structure solution, SHELXPRO for visualization) is ideal. For twinned crystals, use the TWIN/BASF commands in SHELXL. Compare experimental bond lengths/angles (e.g., C=O: ~1.21 Å, C-S: ~1.70 Å) with DFT-optimized models to validate geometry .

Q. What strategies address contradictions in spectroscopic or biological activity data?

  • Spectral Discrepancies : Re-examine sample purity (HPLC) or solvent effects (e.g., DMSO-d₆ vs. CDCl₃).
  • Biological Activity Variability : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) and control for batch-to-batch synthesis differences .

Q. How can structure-activity relationships (SAR) be studied for this compound?

Synthesize analogs by modifying the adamantane (e.g., replacing with bicyclo[2.2.1]heptane) or 2-chlorophenyl group. Assess biological activity (e.g., enzyme inhibition IC₅₀) and correlate with computational descriptors (e.g., molecular docking scores, electrostatic potential maps) .

Q. What advanced techniques validate molecular conformation and intermolecular interactions?

  • ORTEP-III : Generate 3D molecular graphics to visualize steric effects from the adamantane group .
  • Hirshfeld Surface Analysis : Quantify hydrogen bonding (N-H⋯O) and π-π stacking interactions in the crystal lattice .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Analogous Thiophene Derivatives

StepReagents/ConditionsYield (%)Reference
Thiophene CoreEthyl acetoacetate, S₈, Et₃N, reflux60–75
AmidationSOCl₂, R-NH₂, DMF, RT80–90
PurificationColumn chromatography (SiO₂, EtOAc/Hex)>95

Q. Table 2: Computational vs. Experimental Physicochemical Properties

PropertyCalculated (DFT)Experimental
LogP4.2 (XLogP3)4.0 (HPLC)
Dipole Moment5.1 DebyeN/A
Crystal Density1.35 g/cm³1.32 g/cm³ (XRD)

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